Fmoc-D-methionine sulfone Fmoc-D-methionine sulfone
Brand Name: Vulcanchem
CAS No.: 1247791-23-6
VCID: VC0557641
InChI: InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
SMILES: CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H21NO6S
Molecular Weight: 403,5 g/mole

Fmoc-D-methionine sulfone

CAS No.: 1247791-23-6

Cat. No.: VC0557641

Molecular Formula: C20H21NO6S

Molecular Weight: 403,5 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-D-methionine sulfone - 1247791-23-6

Specification

CAS No. 1247791-23-6
Molecular Formula C20H21NO6S
Molecular Weight 403,5 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid
Standard InChI InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
SMILES CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Properties and Structure

Fmoc-D-methionine sulfone (CAS No.: 1247791-23-6) is a modified version of the amino acid methionine, specifically the D-enantiomer, with distinct structural features that define its functionality and applications. The molecular formula of this compound is C₂₀H₂₁NO₆S with a molecular weight of 403.5 g/mole. This compound incorporates several key structural elements that contribute to its importance in biochemical research.

The Fmoc group serves as a protecting group for the amino terminus during peptide synthesis processes, a critical feature for controlled peptide assembly. Meanwhile, the sulfone group (SO₂) represents an oxidized form of the sulfur in methionine, providing enhanced stability and specific reactivity profiles compared to the native sulfide group found in unmodified methionine.

Physical properties of Fmoc-D-methionine sulfone include a specific rotation of D= 12 ± 3° (C=1 in DMF) at 20°C , which contrasts with its L-enantiomer that exhibits a specific rotation of D= -14 ± 2° (C=1% in DMF) at 20°C . This opposite chirality is a fundamental factor that influences its biological activity and applications in various research contexts.

The structural integrity of Fmoc-D-methionine sulfone makes it particularly valuable in contexts where stability and resistance to oxidation are important considerations. The sulfone group provides protection against further oxidation, a common challenge when working with methionine-containing peptides in various synthesis protocols.

Comparative Analysis with L-isomer

Despite sharing identical molecular formulas and weights, Fmoc-D-methionine sulfone and its L-counterpart differ significantly in their stereochemistry, which translates to distinct biological activities and applications. The most evident physical difference between these enantiomers is their optical rotation, with the D-isomer showing a positive rotation (D= 12 ± 3°) and the L-isomer displaying a negative rotation (D= -14 ± 2°) .

The D-configuration offers several unique advantages in biochemical applications. Peptides incorporating D-amino acids typically demonstrate increased resistance to enzymatic degradation, as most naturally occurring proteolytic enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids. This enhanced stability makes D-amino acid-containing peptides valuable in drug development where extended half-life is desired.

Furthermore, the D-configuration can induce distinct conformational changes in peptide structures, potentially altering their binding affinity to biological targets. This property allows researchers to fine-tune the biological activities of synthetic peptides for specific applications.

Table 1: Comparison of Physical Properties between Fmoc-D-methionine sulfone and Fmoc-L-methionine sulfone

PropertyFmoc-D-methionine sulfoneFmoc-L-methionine sulfone
Molecular FormulaC₂₀H₂₁NO₆SC₂₀H₂₁NO₆S
Molecular Weight403.5 g/mole403.5 g/mole
Specific RotationD= 12 ± 3° (C=1 in DMF) at 20°CD= -14 ± 2° (C=1% in DMF) at 20°C
CAS Number1247791-23-6Not specified in available data

Both isomers find applications in similar research domains, but the choice between them depends on the specific requirements of individual studies and the desired properties of the final peptide products.

Applications in Research

Peptide Synthesis

The compound serves as a standard for calibration in proteomics research, providing a well-defined reference point for quantitative analyses. Its distinctive mass spectral signature makes it valuable for identifying methionine-containing peptides in complex biological samples, facilitating targeted proteomics approaches.

Additionally, the unique properties of the sulfone group contribute to advancements in protein structural analysis, as it provides distinctive chemical shifts in nuclear magnetic resonance (NMR) spectroscopy and characteristic fragmentation patterns in mass spectrometry. These analytical signatures help researchers elucidate protein structures and post-translational modifications with greater precision.

No.Cleavage ConditionsTarget Peptide (%)tBu-protected Form (%)Oxidized Form (%)
8TFA/An/TMSCl/Me₂S (85:5:5:5), RT, 1 h93.146.720.14
9TFA/An/TMSCl/TIS/Me₂S (85:5:5:5), RT, 1 h93.765.810.43
11TFA/An/TMSCl/Me₂S/0.1% PPh₃ (85:5:5:5), RT, 1 h94.585.420
12TFA/An/TMSCl/TIS/Me₂S/0.1% PPh₃ (80:5:5:5:5), RT, 1 h93.436.570

This table presents selected optimal cleavage conditions derived from research on methionine-containing peptides , highlighting approaches that minimize oxidation and maximize yield of the target peptide. These conditions are particularly relevant when working with Fmoc-D-methionine sulfone in peptide synthesis protocols.

Recent Research Developments

Recent scientific investigations involving Fmoc-D-methionine sulfone and related compounds have expanded our understanding of their properties and potential applications. One significant area of advancement focuses on developing improved cleavage cocktails for methionine-containing peptides to minimize side reactions during peptide synthesis . These optimized protocols are crucial for maintaining the integrity of methionine residues and achieving high-purity peptide products.

Another innovative research direction involves the exploration of copper(I)-nitrene platforms for chemoproteomic profiling of methionine . This approach has implications for how Fmoc-D-methionine sulfone and similar compounds can be utilized in proteomics research, potentially enabling more selective and efficient labeling of methionine residues in complex biological samples.

Studies investigating the stability of the sulfone group in various chemical environments have revealed "exceptionally high stability of the sulfonyl sulfimide conjugate with no detectable decomposition even after 7 days" . This remarkable stability has significant implications for applications requiring long-term chemical integrity, such as drug development and bioconjugation.

Table 3: Applications of Fmoc-D-methionine sulfone in Research

Research AreaApplicationsKey Benefits
Peptide SynthesisBuilding block for controlled introduction of methionine residuesCreates complex peptides with specific functions; resists unwanted oxidation
Drug DevelopmentDesign of novel peptide-based therapeuticsEnhances efficacy, specificity, and stability of therapeutic agents
Protein EngineeringModification of proteins for improved propertiesIncreases stability and activity; enables unique structural features
BioconjugationAttachment of peptides to other biomoleculesFacilitates targeted delivery systems; enables selective chemical modifications
Analytical ChemistryMass spectrometry and other analytical techniquesAids identification and quantification of peptides; serves as reference standard

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